Lycopsamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neuromodulatory Effects:

Lycopsamine has been shown to possess neuromodulatory properties, meaning it can influence the activity of neurons in the brain. Studies suggest it may interact with various neurotransmitter systems, including those involving glutamate, glycine, and N-methyl-D-aspartate (NMDA). This interaction has led researchers to investigate its potential role in neurological disorders. Source: European Journal of Pharmacology - Lycopsamine: A modulator of ionotropic glutamate and glycine receptors in rat hippocampal neurons:

Anticonvulsant Activity:

Due to its potential interaction with glutamate receptors, Lycopsamine has been explored for its anticonvulsant properties. In animal models, Lycopsamine has demonstrated some ability to reduce seizure activity. Source: Epilepsy Research - Anticonvulsant effects of Lycopsamine in DBA/2 mice: However, more research is needed to determine its effectiveness and safety in humans.

Insecticidal Properties:

Lycopsamine has also been studied for its insecticidal properties. Research suggests it may act as a feeding deterrent or toxin for some insects. Source: Journal of Chemical Ecology - Lycopsamine, a feeding deterrent for Spodoptera exigua This could potentially lead to the development of new, more ecologically friendly insecticides.

Role in Plant Physiology:

Research is ongoing to understand the role of Lycopsamine in club mosses. Some studies suggest it may play a role in the plant's defense mechanisms against herbivores. Source: Phytochemistry - Alkaloids from Lycopodium clavatum L.:

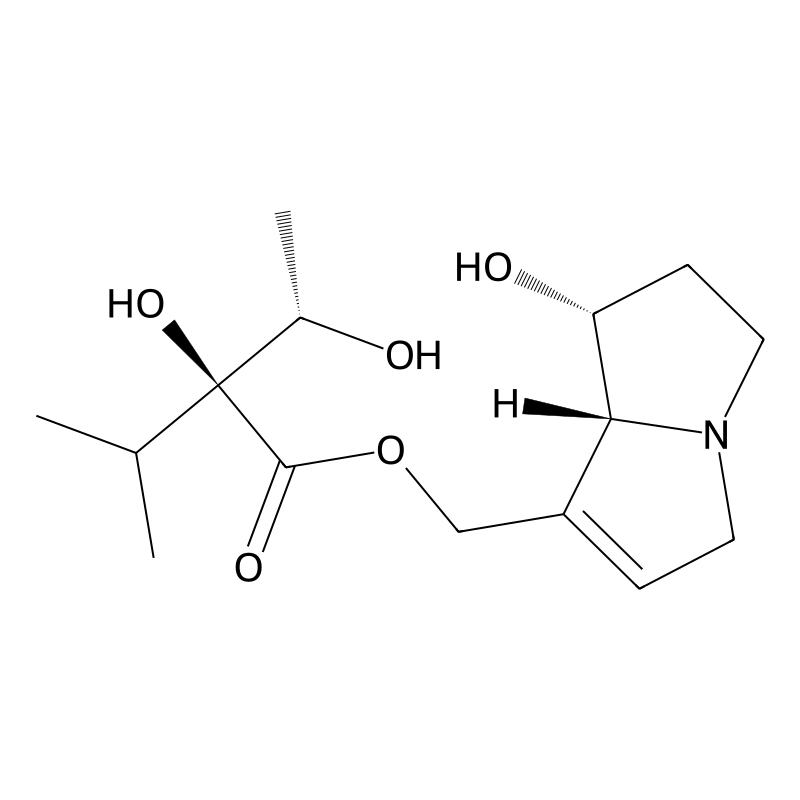

Lycopsamine is a naturally occurring compound classified as a pyrrolizidine alkaloid, with the chemical formula C15H25NO5. It is primarily found in various plant species, including Eupatorium japonicum and Mertensia bakeri. Pyrrolizidine alkaloids, including lycopsamine, are known for their complex structures and potential biological activities, which have garnered attention in both pharmacological and toxicological research .

Studies suggest lycopsamine possesses anti-tumor properties by:

Lycopsamine can undergo several chemical transformations due to its functional groups. Notably, it can be converted into its N-oxide form through oxidation reactions. This transformation is significant as N-oxides of pyrrolizidine alkaloids often exhibit different biological activities and toxicological profiles compared to their parent compounds. For instance, the N-oxide form may demonstrate reduced toxicity in some contexts but can still retain hepatotoxic potential .

Lycopsamine has been studied for its biological activities, particularly its hepatotoxic effects. Research indicates that it can induce liver damage through mechanisms such as endoplasmic reticulum-mediated apoptosis. In animal studies, lycopsamine has been shown to cause adverse effects at certain concentrations, highlighting its potential risks when ingested . Additionally, some studies suggest that compounds like lycopsamine may possess antitumor properties, although further research is required to fully understand these effects .

The synthesis of lycopsamine can be achieved through various organic chemistry techniques. One notable method involves the biosynthesis from simpler precursors via enzymatic pathways in plants. Chemical synthesis routes have also been explored, typically involving multi-step processes that include cyclization and functional group modifications. For example, the synthesis of related pyrrolizidine alkaloids often employs strategies such as the addition of carbon moieties followed by reduction steps .

Studies on the interactions of lycopsamine with other compounds reveal insights into its pharmacokinetics and toxicity mechanisms. For instance, research has shown that lycopsamine can interact with metabolic pathways that lead to liver toxicity. Understanding these interactions is crucial for assessing the safety of herbal supplements containing this alkaloid and for developing strategies to mitigate its harmful effects .

Lycopsamine shares structural similarities with several other pyrrolizidine alkaloids. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Lycopsamine | C15H25NO5 | Known for hepatotoxicity; found in specific plants |

| Intermedine | C15H25NO4 | Similar structure; also exhibits hepatotoxic effects |

| Senecionine | C15H19NO3 | More common; known for similar toxicological profiles |

| Retrorsine | C16H21NO4 | Exhibits potent hepatotoxicity; structurally distinct |

Lycopsamine is unique due to its specific occurrence in certain plant species and its distinct biological activity profile compared to other pyrrolizidine alkaloids. While many share similar structural features, their varying effects on human health highlight the importance of detailed pharmacological studies .

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

2: Hanif Q, Farooq M, Amin I, Mansoor S, Zhang Y, Khan QM. In silico identification of conserved miRNAs and their selective target gene prediction in indicine (Bos indicus) cattle. PLoS One. 2018 Oct 26;13(10):e0206154. doi: 10.1371/journal.pone.0206154. eCollection 2018. PubMed PMID: 30365525; PubMed Central PMCID: PMC6203363.

3: Rückert C, Emmerich I, Hertzsch R, Vervuert I. Pyrrolizidine alkaloids in commercial feedstuffs for horses. Equine Vet J. 2018 Oct 24. doi: 10.1111/evj.13033. [Epub ahead of print] PubMed PMID: 30353948.

4: Jin J, Li H, Zhao G, Jiang S. Lycopsamine Exerts Protective Effects and Improves Functional Outcome After Spinal Cord Injury in Rats by Suppressing Cell Death. Med Sci Monit. 2018 Oct 18;24:7444-7450. doi: 10.12659/MSM.912978. PubMed PMID: 30335732; PubMed Central PMCID: PMC6202880.

5: Fonseca PAS, Dos Santos FC, Lam S, Suárez-Vega A, Miglior F, Schenkel FS, Diniz LAF, Id-Lahoucine S, Carvalho MRS, Cánovas A. Genetic mechanisms underlying spermatic and testicular traits within and among cattle breeds: systematic review and prioritization of GWAS results. J Anim Sci. 2018 Dec 3;96(12):4978-4999. doi: 10.1093/jas/sky382. PubMed PMID: 30304443; PubMed Central PMCID: PMC6276581.

6: Peripolli E, Metzger J, de Lemos MVA, Stafuzza NB, Kluska S, Olivieri BF, Feitosa FLB, Berton MP, Lopes FB, Munari DP, Lôbo RB, Magnabosco CU, Di Croce F, Osterstock J, Denise S, Pereira ASC, Baldi F. Autozygosity islands and ROH patterns in Nellore lineages: evidence of selection for functionally important traits. BMC Genomics. 2018 Sep 17;19(1):680. doi: 10.1186/s12864-018-5060-8. PubMed PMID: 30223795; PubMed Central PMCID: PMC6142381.

7: Dobler S, Zintgraf V, Haberer W, Paul A. Ontogeny of Defensive Chemistry in Longitarsus Flea Beetles (Coleoptera, Chrysomelidae): More Protection for the Vulnerable Stages? J Chem Ecol. 2018 Aug 31. doi: 10.1007/s10886-018-1010-9. [Epub ahead of print] PubMed PMID: 30167919.

8: Stafuzza NB, Silva RMO, Peripolli E, Bezerra LAF, Lôbo RB, Magnabosco CU, Di Croce FA, Osterstock JB, Munari DP, Lourenco DAL, Baldi F. Genome-wide association study provides insights into genes related with horn development in Nelore beef cattle. PLoS One. 2018 Aug 30;13(8):e0202978. doi: 10.1371/journal.pone.0202978. eCollection 2018. PubMed PMID: 30161212; PubMed Central PMCID: PMC6116989.

9: Zeng L, Chen N, Ning Q, Yao Y, Chen H, Dang R, Zhang H, Lei C. PRLH and SOD1 gene variations associated with heat tolerance in Chinese cattle. Anim Genet. 2018 Oct;49(5):447-451. doi: 10.1111/age.12702. Epub 2018 Aug 5. PubMed PMID: 30079537.

10: Mukherjee A, Mukherjee S, Dhakal R, Mech M, Longkumer I, Haque N, Vupru K, Khate K, Jamir IY, Pongen P, Rajkhowa C, Mitra A, Guldbrandtsen B, Sahana G. High-density Genotyping reveals Genomic Characterization, Population Structure and Genetic Diversity of Indian Mithun (Bos frontalis). Sci Rep. 2018 Jul 9;8(1):10316. doi: 10.1038/s41598-018-28718-x. PubMed PMID: 29985484; PubMed Central PMCID: PMC6037757.

11: Colegate SM, Upton R, Gardner DR, Panter KE, Betz JM. Potentially toxic pyrrolizidine alkaloids in Eupatorium perfoliatum and three related species. Implications for herbal use as boneset. Phytochem Anal. 2018 Nov;29(6):613-626. doi: 10.1002/pca.2775. Epub 2018 Jul 2. PubMed PMID: 29968391.

12: Chen N, Cai Y, Chen Q, Li R, Wang K, Huang Y, Hu S, Huang S, Zhang H, Zheng Z, Song W, Ma Z, Ma Y, Dang R, Zhang Z, Xu L, Jia Y, Liu S, Yue X, Deng W, Zhang X, Sun Z, Lan X, Han J, Chen H, Bradley DG, Jiang Y, Lei C. Whole-genome resequencing reveals world-wide ancestry and adaptive introgression events of domesticated cattle in East Asia. Nat Commun. 2018 Jun 14;9(1):2337. doi: 10.1038/s41467-018-04737-0. PubMed PMID: 29904051; PubMed Central PMCID: PMC6002414.

13: Leal WS, MacNeil MD, Carvalho HG, Vaz RZ, Cardoso FF. Direct and maternal breed additive and heterosis effects on growth traits of beef cattle raised in southern Brazil. J Anim Sci. 2018 Jun 29;96(7):2536-2544. doi: 10.1093/jas/sky160. PubMed PMID: 29741708; PubMed Central PMCID: PMC6095372.

14: Honda K, Matsumoto J, Sasaki K, Tsuruta Y, Honda Y. Uptake of plant-derived specific alkaloids allows males of a butterfly to copulate. Sci Rep. 2018 Apr 3;8(1):5516. doi: 10.1038/s41598-018-23917-y. PubMed PMID: 29615771; PubMed Central PMCID: PMC5882650.

15: DeAtley KL, Colgrave ML, Cánovas A, Wijffels G, Ashley RL, Silver GA, Rincon G, Medrano JF, Islas-Trejo A, Fortes MRS, Reverter A, Porto-Neto L, Lehnert SA, Thomas MG. Neuropeptidome of the Hypothalamus and Pituitary Gland of Indicine × Taurine Heifers: Evidence of Differential Neuropeptide Processing in the Pituitary Gland before and after Puberty. J Proteome Res. 2018 May 4;17(5):1852-1865. doi: 10.1021/acs.jproteome.7b00875. Epub 2018 Apr 6. PubMed PMID: 29510626.

16: Bahbahani H, Salim B, Almathen F, Al Enezi F, Mwacharo JM, Hanotte O. Signatures of positive selection in African Butana and Kenana dairy zebu cattle. PLoS One. 2018 Jan 4;13(1):e0190446. doi: 10.1371/journal.pone.0190446. eCollection 2018. PubMed PMID: 29300786; PubMed Central PMCID: PMC5754058.

17: Mei C, Wang H, Liao Q, Wang L, Cheng G, Wang H, Zhao C, Zhao S, Song J, Guang X, Liu GE, Li A, Wu X, Wang C, Fang X, Zhao X, Smith SB, Yang W, Tian W, Gui L, Zhang Y, Hill RA, Jiang Z, Xin Y, Jia C, Sun X, Wang S, Yang H, Wang J, Zhu W, Zan L. Genetic architecture and selection of Chinese cattle revealed by whole genome resequencing. Mol Biol Evol. 2017 Dec 19. doi: 10.1093/molbev/msx322. [Epub ahead of print] PubMed PMID: 29294071.

18: Gao Y, Gautier M, Ding X, Zhang H, Wang Y, Wang X, Faruque MO, Li J, Ye S, Gou X, Han J, Lenstra JA, Zhang Y. Species composition and environmental adaptation of indigenous Chinese cattle. Sci Rep. 2017 Nov 23;7(1):16196. doi: 10.1038/s41598-017-16438-7. PubMed PMID: 29170422; PubMed Central PMCID: PMC5700937.

19: Manirakiza J, Hatungumukama G, Thévenon S, Gautier M, Besbes B, Flori L, Detilleux J. Effect of genetic European taurine ancestry on milk yield of Ankole-Holstein crossbred dairy cattle in mixed smallholders system of Burundi highlands. Anim Genet. 2017 Oct;48(5):544-550. doi: 10.1111/age.12578. Epub 2017 Aug 21. PubMed PMID: 28833335.

20: Ahmad L, He Y, Hao JC, Semotiuk A, Liu QR, Mazari P. Toxic pyrrolizidine alkaloids provide a warning sign to overuse of the ethnomedicine Arnebia benthamii. J Ethnopharmacol. 2018 Jan 10;210:88-94. doi: 10.1016/j.jep.2017.08.009. Epub 2017 Aug 12. PubMed PMID: 28807851.